3-Mercaptopropyldimethoxymethylsilane
Overview
Description
. It is characterized by a silicon atom bonded to two methoxy groups and a mercaptopropyl group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptopropyldimethoxymethylsilane can be synthesized through the reaction of 3-mercaptopropyl chloride with dimethoxydimethylsilane under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopropyldimethoxymethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with other atoms or groups. Common reagents for substitution reactions include halides and organometallic compounds.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfoxides, and sulfones.
Reduction Products: Alcohols and thiols.
Substitution Products: Various organosilicon compounds with different functional groups.
Scientific Research Applications
3-Mercaptopropyldimethoxymethylsilane is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a coupling agent to improve the adhesion of sulfur-cured elastomers (polysulfide, polyurethane sealants) to various substrates.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It finds applications in the production of coatings, adhesives, and sealants.
Mechanism of Action
3-Mercaptopropyldimethoxymethylsilane is similar to other organosilicon compounds such as (3-aminopropyl)triethoxysilane and (3-mercaptopropyl)trimethoxysilane. it is unique in its ability to form strong covalent bonds with sulfur-containing groups, making it particularly useful in applications involving sulfur-cured elastomers and biomolecules.
Comparison with Similar Compounds
(3-aminopropyl)triethoxysilane
(3-mercaptopropyl)trimethoxysilane
(3-mercaptopropyl)triethoxysilane
Properties
IUPAC Name |
3-(dimethoxymethylsilyl)propane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOUJXUUGIUEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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